molecular formula C14H21NO3 B5722094 N-(1-ethylpropyl)-3,5-dimethoxybenzamide

N-(1-ethylpropyl)-3,5-dimethoxybenzamide

Cat. No. B5722094
M. Wt: 251.32 g/mol
InChI Key: RNCPKCRTVLOYJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-ethylpropyl)-3,5-dimethoxybenzamide, also known as EPM, is a chemical compound that has been studied for its potential therapeutic applications. EPM belongs to the class of compounds known as benzamides, which have been shown to have a range of biological activities.

Mechanism of Action

The exact mechanism of action of N-(1-ethylpropyl)-3,5-dimethoxybenzamide is not fully understood. However, it has been shown to modulate the activity of several neurotransmitter systems such as dopamine, serotonin, and glutamate. N-(1-ethylpropyl)-3,5-dimethoxybenzamide has been shown to act as a partial agonist at dopamine D2 receptors and as an antagonist at serotonin 5-HT2A receptors. N-(1-ethylpropyl)-3,5-dimethoxybenzamide has also been shown to modulate the activity of N-methyl-D-aspartate (NMDA) receptors, which are involved in learning and memory processes.
Biochemical and Physiological Effects:
N-(1-ethylpropyl)-3,5-dimethoxybenzamide has been shown to have several biochemical and physiological effects. N-(1-ethylpropyl)-3,5-dimethoxybenzamide has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that promotes the survival of neurons. N-(1-ethylpropyl)-3,5-dimethoxybenzamide has also been shown to decrease the levels of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α). Additionally, N-(1-ethylpropyl)-3,5-dimethoxybenzamide has been shown to increase the levels of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT), which can protect neurons from oxidative stress-induced damage.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-(1-ethylpropyl)-3,5-dimethoxybenzamide in lab experiments is its high purity and stability. N-(1-ethylpropyl)-3,5-dimethoxybenzamide has been synthesized using optimized methods to produce high yields and purity. Additionally, N-(1-ethylpropyl)-3,5-dimethoxybenzamide has been shown to be stable under various conditions, which makes it suitable for use in lab experiments. However, one of the limitations of using N-(1-ethylpropyl)-3,5-dimethoxybenzamide in lab experiments is its limited solubility in water. This can make it difficult to administer N-(1-ethylpropyl)-3,5-dimethoxybenzamide to cells or animals in lab experiments.

Future Directions

There are several future directions for research on N-(1-ethylpropyl)-3,5-dimethoxybenzamide. One area of research could be to investigate the potential therapeutic applications of N-(1-ethylpropyl)-3,5-dimethoxybenzamide in other neurodegenerative diseases such as Huntington's disease and amyotrophic lateral sclerosis (ALS). Another area of research could be to investigate the potential use of N-(1-ethylpropyl)-3,5-dimethoxybenzamide as a cognitive enhancer. Additionally, future research could focus on understanding the exact mechanism of action of N-(1-ethylpropyl)-3,5-dimethoxybenzamide and its effects on various neurotransmitter systems. Finally, future research could focus on developing new synthesis methods for N-(1-ethylpropyl)-3,5-dimethoxybenzamide that could improve its solubility and bioavailability.
Conclusion:
In conclusion, N-(1-ethylpropyl)-3,5-dimethoxybenzamide is a chemical compound that has been studied for its potential therapeutic applications in various diseases such as Parkinson's disease, Alzheimer's disease, and schizophrenia. N-(1-ethylpropyl)-3,5-dimethoxybenzamide has been shown to have neuroprotective effects, anti-inflammatory effects, and antipsychotic effects. Additionally, N-(1-ethylpropyl)-3,5-dimethoxybenzamide has been shown to modulate the activity of several neurotransmitter systems such as dopamine, serotonin, and glutamate. While there are limitations to using N-(1-ethylpropyl)-3,5-dimethoxybenzamide in lab experiments, its high purity and stability make it a promising compound for future research.

Synthesis Methods

The synthesis of N-(1-ethylpropyl)-3,5-dimethoxybenzamide involves the reaction of 3,5-dimethoxybenzoic acid with 1-ethylpropylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC). The resulting product is then purified using column chromatography to obtain pure N-(1-ethylpropyl)-3,5-dimethoxybenzamide. The synthesis of N-(1-ethylpropyl)-3,5-dimethoxybenzamide has been optimized to produce high yields and purity.

Scientific Research Applications

N-(1-ethylpropyl)-3,5-dimethoxybenzamide has been studied for its potential therapeutic applications in various diseases such as Parkinson's disease, Alzheimer's disease, and schizophrenia. N-(1-ethylpropyl)-3,5-dimethoxybenzamide has been shown to have neuroprotective effects and can protect neurons from oxidative stress-induced damage. N-(1-ethylpropyl)-3,5-dimethoxybenzamide has also been shown to have anti-inflammatory effects, which could be beneficial in the treatment of neuroinflammatory diseases. Additionally, N-(1-ethylpropyl)-3,5-dimethoxybenzamide has been shown to have antipsychotic effects, which could be useful in the treatment of schizophrenia.

properties

IUPAC Name

3,5-dimethoxy-N-pentan-3-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO3/c1-5-11(6-2)15-14(16)10-7-12(17-3)9-13(8-10)18-4/h7-9,11H,5-6H2,1-4H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNCPKCRTVLOYJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)NC(=O)C1=CC(=CC(=C1)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-dimethoxy-N-(pentan-3-yl)benzamide

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